![molecular formula C10H11N5O3 B2755698 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid CAS No. 1159988-16-5](/img/structure/B2755698.png)

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

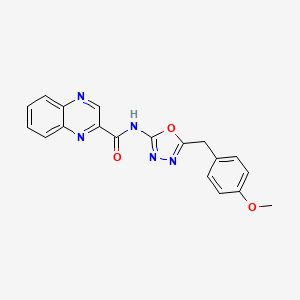

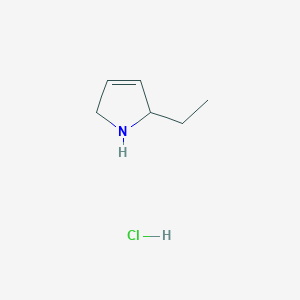

“1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1159988-16-5 . It has a molecular weight of 249.23 . The IUPAC name for this compound is 1-methyl-4-{[(1H-pyrazol-5-yl)methyl]amino}carbonyl}-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) . This code provides a detailed description of the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.科学的研究の応用

Organic Synthesis and Structural Studies

Research has demonstrated the utility of related pyrazole derivatives in organic synthesis, particularly in the formation of cyclic compounds and the exploration of their structural properties. For instance, the reaction of similar amino-carbamoyl pyrazole derivatives with electrophiles leads to a variety of bicyclic heterocycles, showcasing the versatility of these compounds in synthetic chemistry. This process is highly dependent on the reagents used and the acidity of the reaction medium, allowing for controlled synthesis of novel heterocycles (L. Smyth et al., 2007).

Coordination Chemistry

Pyrazole-dicarboxylate acid derivatives, including those structurally related to 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid, have been synthesized and characterized, demonstrating their potential in forming coordination complexes with metals such as Cu, Co, and Zn. These complexes have been studied for their structural features, showing the formation of mononuclear chelate complexes with potential applications in material science and catalysis (S. Radi et al., 2015).

Catalytic Applications

Novel biological-based nano organo solid acids derived from pyrazole carboxylic acids have shown significant catalytic activity in organic synthesis. These catalysts have been applied in the synthesis of various organic compounds, demonstrating the importance of pyrazole derivatives in green chemistry and catalysis (M. Zolfigol et al., 2015).

Insecticidal Activity

Stereochemical studies on carbamoylated and acylated pyrazolines, closely related to the compound , have shown significant insecticidal activity. The configuration of substituents on these compounds plays a crucial role in their bioactivity, highlighting the potential of pyrazole derivatives in the development of new pesticides (R. Hasan et al., 1996).

Antimicrobial Properties

Research into the antimicrobial activities of pyrazole derivatives, including those bearing benzofuran moiety, has yielded promising results. These studies contribute to the understanding of the bioactive potential of pyrazole compounds and their derivatives in pharmaceutical research (N. Siddiqui et al., 2013).

特性

IUPAC Name |

2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKQOCVNLZMXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(morpholinosulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2755619.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2755623.png)

![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-3-carboxamide](/img/structure/B2755625.png)

![2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2755629.png)

![2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2755631.png)

![3-methoxy-N-methyl-N-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B2755632.png)

![N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2755634.png)